4-(2-{[(Naphthalen-2-yl)oxy]methyl}-1,3-thiazol-4-yl)aniline
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Overview
Description
4-(2-{[(Naphthalen-2-yl)oxy]methyl}-1,3-thiazol-4-yl)aniline is a complex organic compound that features a naphthalene moiety, a thiazole ring, and an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[(Naphthalen-2-yl)oxy]methyl}-1,3-thiazol-4-yl)aniline typically involves multi-step organic reactions. One common method involves the reaction of naphthalen-2-ol with a suitable thiazole derivative under specific conditions to form the intermediate compound. This intermediate is then reacted with aniline to yield the final product. The reaction conditions often include the use of solvents like ethanol or dichloromethane and may require heating and refluxing to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems are often employed to ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-{[(Naphthalen-2-yl)oxy]methyl}-1,3-thiazol-4-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and may require catalysts to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce various amines or alcohols .
Scientific Research Applications
4-(2-{[(Naphthalen-2-yl)oxy]methyl}-1,3-thiazol-4-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 4-(2-{[(Naphthalen-2-yl)oxy]methyl}-1,3-thiazol-4-yl)aniline involves its interaction with molecular targets such as enzymes or receptors. The naphthalene and thiazole moieties can bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(naphthalen-2-yl)acetate: Similar in structure but lacks the thiazole and aniline groups.
4-Amino-2-methyl-1-naphthol: Contains a naphthalene moiety but differs in the functional groups attached.
Uniqueness
4-(2-{[(Naphthalen-2-yl)oxy]methyl}-1,3-thiazol-4-yl)aniline is unique due to its combination of naphthalene, thiazole, and aniline groups. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
62178-26-1 |
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Molecular Formula |
C20H16N2OS |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
4-[2-(naphthalen-2-yloxymethyl)-1,3-thiazol-4-yl]aniline |
InChI |
InChI=1S/C20H16N2OS/c21-17-8-5-15(6-9-17)19-13-24-20(22-19)12-23-18-10-7-14-3-1-2-4-16(14)11-18/h1-11,13H,12,21H2 |
InChI Key |
PXOLVUKQVLXILG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC3=NC(=CS3)C4=CC=C(C=C4)N |
Origin of Product |
United States |
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